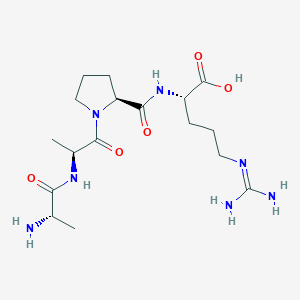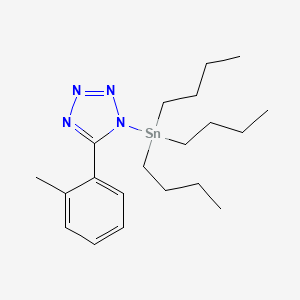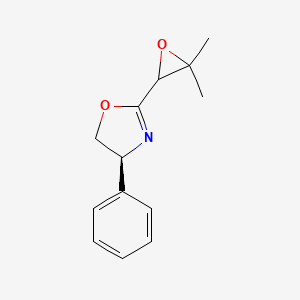![molecular formula C18H22N4O B12532512 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675122-96-0](/img/structure/B12532512.png)
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Méthodes De Préparation
The synthesis of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These methods allow for the formation of the compound with high yields and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling of the pyridinyl groups with the butanol backbone.
Analyse Des Réactions Chimiques
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinyl and imine groups .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and as a ligand in coordination chemistry. In medicine, it may be explored for its potential therapeutic properties, although more research is needed to fully understand its effects. Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridinyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- include other pyridinyl-substituted butanols and imine-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives are similar in structure but have different electronic properties and reactivity due to the presence of additional aromatic rings .
Propriétés
Numéro CAS |
675122-96-0 |
|---|---|
Formule moléculaire |
C18H22N4O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,4-bis(1-pyridin-2-ylethylideneamino)butan-2-ol |
InChI |
InChI=1S/C18H22N4O/c1-14(17-7-3-5-10-20-17)19-12-9-16(23)13-22-15(2)18-8-4-6-11-21-18/h3-8,10-11,16,23H,9,12-13H2,1-2H3 |
Clé InChI |
IZJQBUQAJGXXNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCC(CN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
